molecular formula C17H13BrN2O4 B11988319 N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide

N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide

Cat. No.: B11988319
M. Wt: 389.2 g/mol
InChI Key: LMJQBJFNLJYYQI-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group and a furan ring, which are linked through a formamido bridge. It has garnered significant interest in the field of medicinal chemistry due to its potential antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dichloromethane at room temperature, yielding the desired product in excellent yields (94%) . The carboxamide can be further functionalized through arylation using triphenylphosphine palladium as a catalyst and potassium phosphate as a base, resulting in various analogues with moderate to good yields (43-83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities.

Mechanism of Action

The antibacterial activity of N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide is primarily attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to bacterial cell death .

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(4-bromophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22)

InChI Key

LMJQBJFNLJYYQI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3

Origin of Product

United States

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